molecular formula C12H24N2O3 B1406652 1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate CAS No. 1223579-92-7

1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate

Cat. No.: B1406652
CAS No.: 1223579-92-7
M. Wt: 244.33 g/mol
InChI Key: KQEYQCSBPPAXAK-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate is a chemical compound with the molecular formula C12H23NO3 It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl and a hydroxy group, as well as a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate involves several steps. One common method includes the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Introduction of the hydroxy group: The hydroxy group can be introduced through hydroxylation reactions, such as the Sharpless asymmetric dihydroxylation.

    Formation of the carbamate group: The carbamate group can be formed by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, base catalysts

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted amines or carbamates

Scientific Research Applications

1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate can be compared with other similar compounds, such as:

    1,1-Dimethylethyl [trans-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate: Differing in the stereochemistry of the cyclohexyl ring, which can influence its reactivity and biological activity.

    1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]urethane: Similar structure but with a urethane group instead of a carbamate group, affecting its chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-4-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-4-6-12(16,8-13)7-5-9/h9,16H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEYQCSBPPAXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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